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N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

Catalog No.
S7996446
CAS No.
M.F
C24H26N4O2
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-y...

Product Name

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H26N4O2/c1-4-6-14-28-23-20(15-18-9-7-8-16(3)21(18)25-23)22(27-28)26-24(29)17-10-12-19(13-11-17)30-5-2/h7-13,15H,4-6,14H2,1-3H3,(H,26,27,29)

InChI Key

PKDAZVBZDWYTIJ-UHFFFAOYSA-N

SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OCC)C

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OCC)C
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a complex organic compound belonging to the class of quinoline derivatives. It is an important pharmacological agent that is used in various scientific experiments.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a synthetic compound that is used as an antagonist of the G protein-coupled receptor GPR35. It was first reported in 2010 by a group of researchers from GlaxoSmithKline. The compound is also known by the name GSK'905, and it has been found to exhibit a high binding affinity towards GPR35.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a white solid that has a melting point of 132-134°C. The compound has a molecular weight of 429.54 g/mol, and its chemical formula is C25H28N4O2. It is slightly soluble in water, but it is highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
The synthesis of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide involves a multi-step process that includes the reaction of various reagents such as 2-aminobenzoic acid, ethyl 6-chloronicotinate, and butyl 3-bromopropionate. The final compound is then purified using chromatographic techniques such as column chromatography and HPLC. The structure of the compound is characterized using various techniques such as NMR, IR, and MS spectroscopy.
Various analytical methods are used to determine the purity and quality of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide. These methods include HPLC, GC, IR, NMR spectroscopy, and mass spectrometry. These techniques are used to identify impurities, confirm the chemical structure, and determine the potency of the compound.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has been found to exhibit various biological properties. It is a potent and selective antagonist of GPR35 and has been shown to inhibit the activation of the receptor by its endogenous ligands. It has also been found to exhibit anti-inflammatory properties and has been tested in various preclinical models of inflammatory diseases.
The toxicity and safety of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide in scientific experiments depend on the dose, route of administration, and duration of exposure. In preclinical studies, the compound has been found to be well-tolerated and safe at therapeutic doses. However, further studies are required to determine its long-term safety and potential adverse effects.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has various applications in scientific experiments. It is used as a tool compound for studying the function of GPR35 and its role in various biological processes. It has also been tested in various disease models such as inflammatory bowel disease, asthma, and multiple sclerosis.
The current state of research on N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is focused on its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated its efficacy in various disease models, and further clinical studies are required to determine its safety and efficacy in humans.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has potential implications in various fields of research and industry. It can be used as a therapeutic agent for various inflammatory diseases, and it can also be used as a tool compound for studying the function of GPR35. It has potential applications in the pharmaceutical industry for the development of new drugs targeting GPR35.
The limitations of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide include its low aqueous solubility, which makes it difficult to administer orally. Future directions include the development of more potent and selective GPR35 antagonists and improving the aqueous solubility of the compound. Other future directions include the evaluation of the compound's safety and efficacy in clinical trials and its potential applications in other diseases.
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a complex organic compound that has potential applications in various fields of research and industry. It is a potent and selective antagonist of GPR35 and has been shown to exhibit anti-inflammatory properties. Further research is required to fully understand its therapeutic potential and limitations.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

402.20557608 g/mol

Monoisotopic Mass

402.20557608 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-15-2024

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